molecular formula C17H27Cl2NO2 B4233382 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol

3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol

Cat. No. B4233382
M. Wt: 348.3 g/mol
InChI Key: KKCWAVVBDYZONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol, also known as LY294002, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol inhibits PI3Ks by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a key signaling molecule that activates downstream effectors such as Akt and mTOR, which are involved in cell survival, growth, and proliferation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol has been shown to have a variety of biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in various cancer cell lines. It also inhibits angiogenesis and metastasis in cancer models. In addition, 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol is a valuable tool for investigating the role of PI3Ks in various cellular processes. Its broad specificity allows for the inhibition of all class I PI3K isoforms, making it a useful tool for studying the PI3K signaling pathway. However, it is important to note that 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol has limitations in terms of its specificity and potency. It has been shown to inhibit other kinases besides PI3Ks, such as mTOR and DNA-PK. Therefore, caution should be taken when interpreting data obtained using 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol.

Future Directions

There are many future directions for the use of 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol in scientific research. One area of interest is the development of more specific and potent PI3K inhibitors. Another area of interest is the use of 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol in combination with other drugs to enhance its efficacy. Additionally, the use of 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol in animal models of disease could provide valuable insights into the role of PI3Ks in disease pathogenesis. Overall, 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol is a valuable tool for investigating the PI3K signaling pathway and has many potential applications in scientific research.

Scientific Research Applications

3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol is mainly used as a research tool to study the PI3K signaling pathway. It has been shown to inhibit the activity of all class I PI3K isoforms, making it a valuable tool for investigating the role of PI3Ks in various cellular processes. 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol has also been used to study the PI3K/Akt/mTOR pathway, which is involved in cell survival, growth, and proliferation.

properties

IUPAC Name

3-(4-chlorophenyl)-1-morpholin-4-ylheptan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO2.ClH/c1-2-3-8-17(20,15-4-6-16(18)7-5-15)9-10-19-11-13-21-14-12-19;/h4-7,20H,2-3,8-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCWAVVBDYZONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCN1CCOCC1)(C2=CC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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